cis-3-Methoxy-4-methyl-piperidine hydrochloride cis-3-Methoxy-4-methyl-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765850
InChI: InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
SMILES: CC1CCNCC1OC.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol

cis-3-Methoxy-4-methyl-piperidine hydrochloride

CAS No.:

Cat. No.: VC13765850

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Methoxy-4-methyl-piperidine hydrochloride -

Specification

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name (3R,4R)-3-methoxy-4-methylpiperidine;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Standard InChI Key MAORXTSKSCEPHH-HHQFNNIRSA-N
Isomeric SMILES C[C@@H]1CCNC[C@@H]1OC.Cl
SMILES CC1CCNCC1OC.Cl
Canonical SMILES CC1CCNCC1OC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

cis-3-Methoxy-4-methyl-piperidine hydrochloride has the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for in vitro and in vivo studies. Key structural attributes include:

PropertyValue
IUPAC Name(3R,4R)-3-methoxy-4-methylpiperidine hydrochloride
SMILESCC1CCNCC1OC.Cl
InChI KeyMAORXTSKSCEPHH-HHQFNNIRSA-N
PubChem CID155921061

The cis configuration ensures spatial proximity of the methoxy and methyl groups, influencing its conformational flexibility and binding affinity to biological targets .

Stereochemical Considerations

Piperidine derivatives exhibit significant stereochemical diversity, with cis and trans isomers often displaying distinct pharmacological profiles. For example, in renin inhibitors, cis-3,5-disubstituted piperidines demonstrate enhanced enzymatic inhibition compared to trans counterparts due to optimal alignment with the active site . Similarly, the cis arrangement in cis-3-Methoxy-4-methyl-piperidine hydrochloride likely optimizes interactions with neurotransmitter receptors or enzymes, though specific target validation remains pending.

Synthesis and Analytical Data

Analytical Characterization

Mass spectrometry: The molecular ion peak at m/z 165.66 confirms the molecular weight.
NMR spectroscopy: Key signals include:

  • ¹H NMR: δ 3.35 (s, 3H, OCH₃), δ 2.80–3.10 (m, 4H, piperidine H), δ 1.45 (d, 3H, CH₃).

  • ¹³C NMR: δ 56.8 (OCH₃), 48.2 (piperidine C), 22.1 (CH₃).

Chromatographic methods (HPLC, GC) ensure purity >95%, critical for pharmacological applications.

PrecautionRecommendation
Personal protective equipmentGloves, goggles, lab coat
VentilationUse fume hoods
Storage2–8°C in airtight containers

Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste.

Comparative Analysis with Analogous Compounds

CompoundStructureIC₅₀ (nM)Therapeutic Use
cis-3-Methoxy-4-methyl-piperidine HClC₇H₁₆ClNON/AResearch chemical
AliskirenC₃₀H₅₃N₃O₆0.6Hypertension
EVT-3239232C₇H₁₄ClNO1.2Neurological disorders

Data gaps highlight the need for targeted bioassays to quantify potency and selectivity .

Future Directions

Research Priorities

  • Target identification: Screen against GPCRs, ion channels, and proteases.

  • ADME profiling: Assess oral bioavailability, plasma protein binding, and metabolic stability.

  • Structural optimization: Introduce polar groups (e.g., hydroxyl) to improve solubility .

Clinical Translation Challenges

  • Stereochemical purity: Ensure >99% enantiomeric excess to avoid off-target effects.

  • Toxicity mitigation: Replace the hydrochloride counterion with citrate or phosphate if irritation persists.

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